molecular formula C14H18N2O2 B8457847 Tert-butyl [2-(3-cyanophenyl)ethyl]carbamate

Tert-butyl [2-(3-cyanophenyl)ethyl]carbamate

Cat. No. B8457847
M. Wt: 246.30 g/mol
InChI Key: UPJGKJGWLLBCPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl [2-(3-cyanophenyl)ethyl]carbamate is a useful research compound. Its molecular formula is C14H18N2O2 and its molecular weight is 246.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl [2-(3-cyanophenyl)ethyl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl [2-(3-cyanophenyl)ethyl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl [2-(3-cyanophenyl)ethyl]carbamate

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

tert-butyl N-[2-(3-cyanophenyl)ethyl]carbamate

InChI

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-8-7-11-5-4-6-12(9-11)10-15/h4-6,9H,7-8H2,1-3H3,(H,16,17)

InChI Key

UPJGKJGWLLBCPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-Butyl [2-(3-bromophenyl)ethyl]carbamate (0.60 g, 1.99 mmol) was dissolved in dry DMF (18 mL) in a under nitrogen atmosphere. Zinc cyanide (0.47 g, 3.99 mmol) and tetrakis(triphenylphosphine)palladium (0.18 g, 0.16 mmol) was added. The reaction mixture was heated in a microwave reactor at 150° C. for 20 mins. The procedure was repeated two more times with equal amount of starting material and the resulting three mixtures were combined and diluted with EtOAc. The mixture was washed with saturated aqueous NaHCO3 and water, dried with Na2SO4, filtered and evaporated. The crude product was purified using Biotage Horizon HPFC system using Heptane and EtOAc as eluant affording the title compound (0.95 g, 64.3%). 1H NMR (500 MHz, CDCl3): δ 1.39 (s, 9H), 2.82 (t, 2H), 3.34 (q, 2H), 4.75 (bs, 1H), 7.37-7.50 (m, 4H); 13C NMR (125 MHz, CDCl3): δ 28.57, 36.09, 41.63, 79.61, 112.69, 119.05, 129.56, 130.38, 132.57, 133.68, 140.86, 156.06.
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.47 g
Type
catalyst
Reaction Step Three
Quantity
0.18 g
Type
catalyst
Reaction Step Three
Yield
64.3%

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